Diallyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

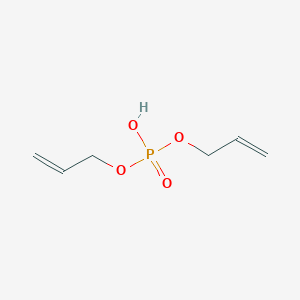

Diallyl hydrogen phosphate is an organophosphorus compound with the molecular formula C6H11O3P It is characterized by the presence of two allyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with allyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diallyl hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diallyl phosphate.

Substitution: It can participate in substitution reactions where the allyl groups are replaced by other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form phosphoric acid and allyl alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

Oxidation: Diallyl phosphate

Substitution: Various substituted phosphates depending on the reagents used

Hydrolysis: Phosphoric acid and allyl alcohol

Scientific Research Applications

Diallyl hydrogen phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diallyl hydrogen phosphate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Diallyl phosphite

- Diallyl phosphate

- Diallyl disulfide

Comparison

Diallyl hydrogen phosphate is unique due to its specific combination of allyl groups and phosphate moiety. Compared to diallyl phosphite, it has a different oxidation state of phosphorus. Diallyl phosphate, on the other hand, is an oxidized form of this compound. Diallyl disulfide, while containing allyl groups, belongs to a different class of compounds and exhibits distinct chemical properties .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open up possibilities for medical and industrial applications. Further research is needed to fully explore and harness its capabilities.

Biological Activity

Diallyl hydrogen phosphate (DAHP) is an organophosphate compound that has gained attention due to its potential biological activities, particularly in the context of neurotoxicity, anti-cancer properties, and its role in various biochemical pathways. This article synthesizes current research findings on the biological activity of DAHP, highlighting its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is characterized by its phosphate ester structure, which includes two allyl groups attached to a phosphorus atom. This unique configuration contributes to its reactivity and biological interactions.

- Inhibition of Acetylcholinesterase : DAHP has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synapses, potentially affecting neuronal signaling and muscle contraction.

- Reactive Oxygen Species (ROS) Modulation : Research indicates that DAHP may influence oxidative stress pathways. It has been observed that compounds similar to DAHP can modulate the production of ROS, which are critical in cell signaling and apoptosis.

- Cell Cycle Regulation : Studies suggest that DAHP may affect cell cycle progression. Similar compounds have been reported to induce cell cycle arrest in cancer cells, which could be a mechanism for its potential anti-cancer effects.

Neurotoxicity

DAHP's inhibition of AChE suggests potential neurotoxic effects. Elevated acetylcholine levels can lead to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and even death in severe cases.

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of DAHP through mechanisms such as:

- Induction of Apoptosis : DAHP may promote programmed cell death in cancer cells by modulating signaling pathways associated with apoptosis.

- Inhibition of Tumor Growth : Research indicates that DAHP can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting DNA damage.

Case Studies

- Neurotoxic Effects : In a study examining the effects of organophosphates on rat models, DAHP was found to significantly inhibit AChE activity, leading to increased levels of acetylcholine and subsequent neurotoxic symptoms .

- Cancer Cell Lines : In vitro studies on human colorectal cancer cells demonstrated that DAHP treatment resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against certain cancers .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Increased acetylcholine levels | |

| Induction of Apoptosis | Activation of apoptotic pathways | |

| Cell Cycle Arrest | Modulation of cyclins and checkpoints |

Research Findings

- Oxidative Stress : this compound has been implicated in the modulation of oxidative stress responses. Compounds with similar structures have been shown to reduce ROS levels in various cellular contexts, indicating a potential protective effect against oxidative damage .

- Cellular Signaling Pathways : Studies suggest that DAHP may interact with key signaling pathways involved in cell growth and survival, such as PI3K/AKT and MAPK pathways. This interaction could enhance its anti-cancer properties by promoting apoptosis in malignant cells .

Properties

IUPAC Name |

bis(prop-2-enyl) hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCOERCPMMDNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(=O)(O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.